molecular formula C8H10Cl2N2 B8494075 4-Butyl-2,6-dichloropyrimidine

4-Butyl-2,6-dichloropyrimidine

Cat. No.: B8494075
M. Wt: 205.08 g/mol
InChI Key: FIVYBYUOGFJQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-2,6-dichloropyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 2- and 6-positions and a butyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. The dichloro substitution enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the butyl group contributes to lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

4-butyl-2,6-dichloropyrimidine

InChI

InChI=1S/C8H10Cl2N2/c1-2-3-4-6-5-7(9)12-8(10)11-6/h5H,2-4H2,1H3

InChI Key

FIVYBYUOGFJQML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electrophilicity : Chlorine atoms at 2,6-positions enhance susceptibility to nucleophilic substitution, enabling functionalization (e.g., amine coupling in ).
  • Lipophilicity: Aliphatic substituents (butyl) increase membrane permeability compared to aromatic (benzyl) or polar (amino) groups.
  • Bioactivity: Amino or halogen substituents at specific positions (e.g., 5-F in ) significantly enhance enzyme inhibition.

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